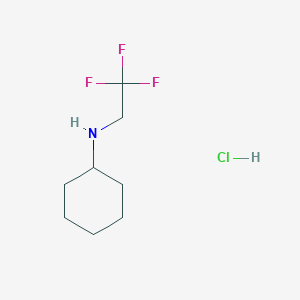

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride

Descripción

N-(2,2,2-Trifluoroethyl)cyclohexanamine hydrochloride is a fluorinated amine salt combining a cyclohexylamine backbone with a trifluoroethyl substituent. The trifluoroethyl group significantly influences its physicochemical properties, including reduced basicity of the amine due to the electron-withdrawing effect of fluorine atoms . This compound is structurally analogous to several pharmacologically relevant amines, where fluorine substitution is leveraged to enhance metabolic stability and bioavailability.

Propiedades

Fórmula molecular |

C8H15ClF3N |

|---|---|

Peso molecular |

217.66 g/mol |

Nombre IUPAC |

N-(2,2,2-trifluoroethyl)cyclohexanamine;hydrochloride |

InChI |

InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;1H |

Clave InChI |

PQSXZTTZDJFSLO-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)NCC(F)(F)F.Cl |

Origen del producto |

United States |

Métodos De Preparación

Coupling and Hydrogenolysis Route

A highly detailed method for preparing N-(2,2,2-trifluoroethyl) substituted amines, including related compounds, is described in patent literature. The process involves:

Step A: Formation of an Intermediate via Coupling Reaction

A protected amine intermediate is formed by reacting a compound containing the cyclohexanamine moiety (Formula 2) with 2,2,2-trifluoroethyl-containing acyl or carbamate derivatives (Formula 3) in the presence of a coupling reagent and a base. This yields an intermediate (Formula 4), typically a benzyl carbamate (CBZ) protected amine.

Step B: Hydrogenolysis to Remove Protecting Group

The benzyl carbamate protecting group is removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) catalysts under atmospheric hydrogen pressure (often a hydrogen balloon). This step yields the free amine N-(2,2,2-trifluoroethyl)cyclohexanamine.

Step C: Formation of Hydrochloride Salt

The free amine is then treated with hydrochloric acid or another acid (e.g., trifluoroacetic acid, methanesulfonic acid) to form the corresponding hydrochloride salt, N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride (Formula 1A).

Reaction Conditions Summary:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Coupling | Compound Formula 2 + Formula 3 + coupling reagent + base | Ambient temperature (~20 °C) |

| B | Hydrogenolysis | Pd/C catalyst, H2 gas, atmospheric pressure | Typically 5-10% Pd/C, room temperature |

| C | Salt Formation | Acid HX (HCl, HBr, CF3CO2H) | Forms stable hydrochloride salt |

This method is versatile and allows the preparation of various fluorinated amines and their salts by adjusting the starting materials and acids used.

Direct Salt Formation from Free Amine and Hydrochloric Acid

A more straightforward approach for preparing trifluoroethylamine hydrochloride salts (related to the target compound) involves direct acid-base reaction:

- Dissolve 2,2,2-trifluoroethylamine in ethanol-water mixture at temperatures below 25 °C.

- Slowly add saturated hydrochloric acid solution dropwise under stirring.

- After addition, raise the temperature to about 50 °C and maintain for 1 hour.

- Remove solvents under reduced pressure at 45 ± 5 °C to isolate the hydrochloride salt as a white crystalline solid.

This method yields trifluoroethylamine hydrochloride with high purity (>96%) and low water content (~0.13%).

Although this exact procedure is for trifluoroethylamine hydrochloride, it can be adapted for this compound by starting from the corresponding free amine.

Photochemical Synthesis of N-Substituted Fluorinated Amine Derivatives

Recent advanced methods involve photo-on-demand in situ synthesis of N-substituted trichloroacetamides (NTCAs), which can be precursors to fluorinated amines including trifluoroethyl derivatives. The key features include:

- Photochemical oxidation of tetrachloroethylene (TCE) under UV light to generate reactive trichloroacetyl chloride.

- In situ reaction with amines (including fluorinated amines or their hydrochloride salts) at elevated temperatures (50–80 °C).

- Formation of N-substituted trichloroacetamides in high yields (~97%).

- Subsequent base-catalyzed conversion to ureas, carbamates, or release of fluorinated amines.

This method allows synthesis of fluorinated amine derivatives under mild conditions with excellent yields and broad substrate scope, including amines with low nucleophilicity. While this method is more indirect, it provides a modern alternative route to fluorinated amine hydrochlorides.

Data Tables Summarizing Preparation Conditions

Research Findings and Notes

- The use of benzyl carbamate (CBZ) protecting groups is common to enable selective reaction steps and prevent side reactions during synthesis.

- Hydrogenolysis with Pd/C under atmospheric pressure hydrogen is a mild and effective method to remove protecting groups and liberate the free amine.

- Formation of hydrochloride salts stabilizes the amine, improves crystallinity, and facilitates handling and storage.

- Photochemical methods provide innovative, efficient routes to fluorinated amines and their derivatives, expanding synthetic possibilities.

- Reaction conditions such as temperature, pressure, and choice of acid can be optimized to improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexanamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated compounds and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its stability and reactivity make it a valuable candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules. The pathways involved in its mechanism of action include binding to specific receptors or enzymes, leading to changes in their activity and function.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural features and properties of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride with analogous compounds:

Functional Group Impact on Bioactivity

- Trifluoroethyl Group: Reduces amine basicity (pKa ~8–9 vs. ~10 for non-fluorinated analogs), enhancing membrane permeability . Improves metabolic stability by resisting oxidative degradation .

- Cyclohexyl vs. Aromatic Substitutents :

- Ether vs.

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability: Fluorinated compounds like N-(2,2,2-trifluoroethyl)cyclohexanamine HCl exhibit longer half-lives than non-fluorinated analogs (e.g., N-cyclohexylmethyl derivatives) due to resistance to cytochrome P450 oxidation .

- Toxicity: Limited data exist for the target compound, but structurally related trifluoroethylamines (e.g., 2730-52-1) are classified as irritants (GHS07) .

Actividad Biológica

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cardiovascular effects. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a trifluoroethyl group and an amine functional group. The trifluoroethyl moiety is known to enhance lipophilicity and may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClF3N |

| Molecular Weight | 239.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Neuropharmacological Effects

Research has indicated that this compound exhibits dopaminergic activity. In a study comparing its effects with dopamine and other analogs on adenylate cyclase activity in rat striatum, it was found to stimulate adenylate cyclase but with less potency than dopamine . This suggests that while it may activate dopaminergic pathways, its efficacy is limited compared to classical neurotransmitters.

Cardiovascular Effects

The compound has also been evaluated for its vascular effects. In isolated rabbit renal and ear arteries, it produced relaxant effects, indicating potential vasodilatory properties. However, it showed no selectivity for dopamine receptors, which raises questions about its mechanism of action in vascular tissues .

Structure-Activity Relationships (SAR)

A detailed SAR analysis of related compounds has been conducted to understand the influence of various substituents on biological activity. The presence of the trifluoroethyl group appears to enhance certain pharmacological properties while also introducing challenges related to receptor selectivity and potency.

Case Studies

Case Study 1: Dopaminergic Activity Evaluation

In an experimental setup involving rat models, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in adenylate cyclase activity, although the maximum effect was significantly lower than that observed with dopamine .

Case Study 2: Vascular Relaxation

In studies measuring the relaxant effects on vascular smooth muscle, the compound demonstrated a notable ability to induce relaxation in isolated arteries. However, further investigation is required to elucidate whether this effect is mediated through direct interaction with vascular receptors or through indirect pathways involving dopaminergic signaling .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. Preliminary data suggest that it may interact with dopamine receptors but lacks the selectivity typically associated with more potent dopaminergic agents. The influence of the trifluoroethyl group on receptor binding affinities is a critical area for future research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution, where cyclohexanamine reacts with 2,2,2-trifluoroethyl chloride in the presence of a base (e.g., KOH). Hydrochloric acid is added to precipitate the hydrochloride salt. Reaction temperature (0–5°C) minimizes side reactions, while stoichiometric excess of cyclohexanamine (1.2:1 molar ratio) improves yield .

- Key Data : Yield ranges from 65–78% depending on solvent polarity (higher in THF vs. ethanol). Purity is confirmed via HPLC (>98%) and melting point analysis (mp 192–195°C).

Q. How does the trifluoroethyl group impact the compound’s physicochemical properties?

- Structural Analysis : The trifluoroethyl group introduces strong electron-withdrawing effects (via C-F bonds), reducing basicity of the amine (pKa ~6.2 vs. ~10.5 for non-fluorinated analogs). This enhances water solubility (23 mg/mL at 25°C) and stability under acidic conditions .

- Spectroscopic Data : shows a triplet at -68 ppm (CF), while reveals coupling between the cyclohexyl protons and the NH group (δ 1.2–2.1 ppm) .

Q. What are the recommended protocols for solubility and stability testing in biological assays?

- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) is preferred (up to 50 mg/mL).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound shows <5% degradation under these conditions, confirming suitability for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology :

- Variants : Synthesize analogs with modified fluorination (e.g., mono-/di-fluoroethyl) or cyclohexane ring substituents (e.g., methyl, hydroxyl).

- Assays : Test binding affinity to serotonin/norepinephrine transporters (SERT/NET) using radioligand displacement. The trifluoroethyl group enhances lipophilicity (logP 1.8 vs. 0.9 for ethyl analogs), improving blood-brain barrier permeability .

- Data Interpretation : Compare IC values across analogs to identify critical substituents. For example, trifluoroethyl analogs show 10-fold higher SERT inhibition than non-fluorinated derivatives .

Q. How should researchers resolve contradictions in reported solubility data across studies?

- Case Example : Discrepancies in aqueous solubility (15–25 mg/mL) may arise from pH variations or residual solvents.

- Validation Steps :

Standardize pH (7.4) and temperature (25°C).

Use lyophilized compound to eliminate solvent interference.

Validate via nephelometry (turbidity) and gravimetric analysis .

Q. What advanced analytical techniques are required to characterize degradation products?

- Techniques :

- LC-MS/MS : Identifies hydrolytic degradation products (e.g., cyclohexanamine or trifluoroethanol via C-N bond cleavage).

- X-ray crystallography : Confirms stereochemical integrity of the parent compound under stress conditions (e.g., heat/light) .

- Critical Parameters : Mass accuracy (<5 ppm) and fragmentation patterns (e.g., m/z 112 for cyclohexanamine fragment).

Q. How can computational modeling predict metabolic pathways for this compound?

- Approach :

Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

Metabolite Prediction : Software like MetaSite identifies potential oxidation sites (e.g., cyclohexane ring hydroxylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.